molecular formula C8H3Cl2F3O2 B1318731 4-Chloro-3-(trifluoromethoxy)benzoyl chloride CAS No. 886500-55-6

4-Chloro-3-(trifluoromethoxy)benzoyl chloride

Cat. No.: B1318731
CAS No.: 886500-55-6
M. Wt: 259.01 g/mol
InChI Key: LDCDQZTVJVDRGB-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3Cl2F3O2. It is a clear, colorless liquid used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both chloro and trifluoromethoxy groups, making it valuable in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

This compound is an organic building block, often used in chemical synthesis . The specific targets would depend on the context of its use in a particular synthetic pathway.

Action Environment

The action of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the rate and selectivity of the reactions it participates in.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-(trifluoromethoxy)benzoyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions, which are essential in organic synthesis . The compound’s interaction with enzymes such as esterases and proteases can lead to the formation of reactive intermediates, which further participate in biochemical pathways . These interactions are vital for the compound’s role in biochemical processes, influencing its reactivity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . The compound’s ability to form covalent bonds with target molecules is crucial for its biochemical activity. For instance, it can inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity . These molecular interactions are fundamental to the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo hydrolysis, leading to the formation of degradation products that may have different biochemical activities . Additionally, the long-term exposure of cells to the compound can result in adaptive responses, altering cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates, which further participate in biochemical reactions. These metabolic pathways are essential for understanding the compound’s overall biochemical activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, it may be transported across cell membranes by active transport mechanisms, leading to its distribution in various cellular compartments. These interactions are vital for the compound’s overall function and effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Understanding the subcellular localization of the compound is crucial for elucidating its role in cellular processes and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 4-Chloro-3-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is conducted under reflux conditions, where the benzoic acid is dissolved in an inert solvent like dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale operations. The use of continuous flow reactors and automated systems ensures efficient production with high yields and purity. The reaction parameters, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize the output and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Aromatic Ketones: Resulting from Friedel-Crafts acylation.

    4-Chloro-3-(trifluoromethoxy)benzoic acid: Produced through hydrolysis.

Scientific Research Applications

4-Chloro-3-(trifluoromethoxy)benzoyl chloride is utilized in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As an intermediate in the synthesis of drugs with potential therapeutic applications.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes .

Properties

IUPAC Name

4-chloro-3-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-5-2-1-4(7(10)14)3-6(5)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCDQZTVJVDRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252717
Record name 4-Chloro-3-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-55-6
Record name 4-Chloro-3-(trifluoromethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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